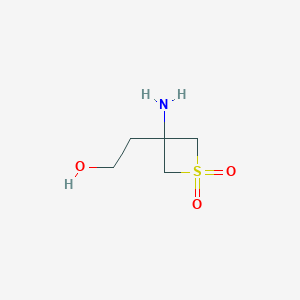

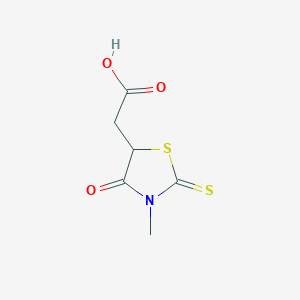

![molecular formula C20H17FN4O2S B2938487 N~6~-(2-氟苄基)-N~6~-(3-甲苯基)[1,2,4]三唑并[4,3-a]吡啶-6-磺酰胺 CAS No. 1251594-22-5](/img/structure/B2938487.png)

N~6~-(2-氟苄基)-N~6~-(3-甲苯基)[1,2,4]三唑并[4,3-a]吡啶-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class of compounds . These compounds are known for their significant biological activities and are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives, including “N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide”, involves a conformational restriction strategy . This strategy has been used to design and synthesize a series of indole-based [1,2,4]triazolo[4,3-a]pyridine derivatives as novel microtubulin polymerization inhibitors .Molecular Structure Analysis

The molecular structure of “N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is likely to be similar to other [1,2,4]triazolo[4,3-a]pyridine derivatives. These compounds are known to interact with biological receptors through hydrogen-bonding and dipole interactions .Chemical Reactions Analysis

The chemical reactions involving “N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” are likely to be similar to those of other [1,2,4]triazolo[4,3-a]pyridine derivatives. These compounds have been shown to exhibit moderate to potent anti-proliferative activities against a panel of cancer cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of “N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” are likely to be similar to those of other [1,2,4]triazolo[4,3-a]pyridine derivatives. These compounds are known for their unique structure and properties, and have uses in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .科学研究应用

除草剂开发与植物生态系统健康

类似于N6-(2-氟苄基)-N6-(3-甲苯基)[1,2,4]三唑并[4,3-a]吡啶-6-磺酰胺的化合物已被研究其作为除草剂的潜力。例如,N-芳基[1,2,4]三唑并[1,5-a]吡啶-2-磺酰胺的衍生物在低施用率下对广泛植被表现出优异的除草活性,表明它们在管理杂草生长同时评估植物生态系统健康方面的潜力(莫兰,2003)。

抗真菌和杀虫活性

一系列含有[1,2,4]三唑并[4,3-a]吡啶部分的新型砜衍生物显示出良好的抗真菌活性和杀虫活性。这些化合物对各种真菌表现出显着的抑制率,对某些害虫表现出高死亡率,为开发新的抗真菌和杀虫剂奠定了基础(徐等人,2017)。

抗疟药发现

针对抗疟药发现的研究中,发现带有磺酰胺片段的新型[1,2,4]三唑并[4,3-a]吡啶对恶性疟原虫具有显着的体外活性。这突出了这些化合物作为未来抗疟药发现计划的起点的潜力,以解决对新疗法的迫切需求(卡尔皮纳等人,2020)。

抗菌活性

已经合成并评估了几种1,2,4-三唑并[1,5-a]吡啶和嘧啶磺酰胺和亚磺酰衍生物的抗菌活性。这些化合物对一系列细菌和真菌病原体有效,表明它们在解决微生物耐药性和感染控制方面的效用(阿卜杜勒-穆塔尔和拉斯兰,2014)。

作用机制

Target of Action

Indole derivatives and triazoles are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.

Biochemical Pathways

Indole derivatives and triazoles have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with indole derivatives and triazoles , it’s possible that this compound could have diverse effects at the molecular and cellular level.

未来方向

The future directions for research on “N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” and similar compounds are likely to involve further exploration of their biological activities and potential applications in drug discovery. This could include the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

属性

IUPAC Name |

N-[(2-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O2S/c1-15-5-4-7-17(11-15)25(12-16-6-2-3-8-19(16)21)28(26,27)18-9-10-20-23-22-14-24(20)13-18/h2-11,13-14H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZMTALXSLBQJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C3=CN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

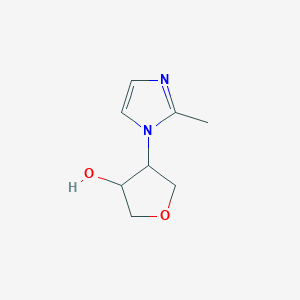

![2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol](/img/structure/B2938406.png)

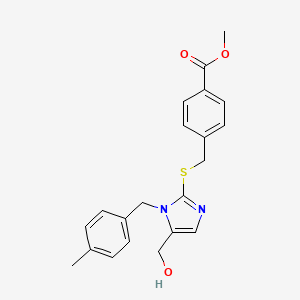

![methyl 4,5-dimethyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2938407.png)

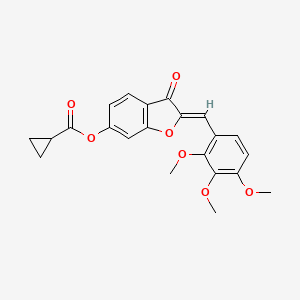

![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B2938411.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-nitrobenzoate](/img/structure/B2938414.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2938419.png)

![N-(4-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2938422.png)